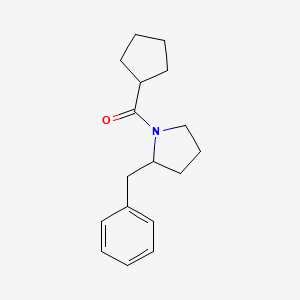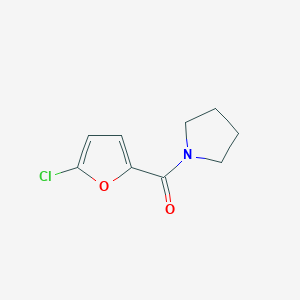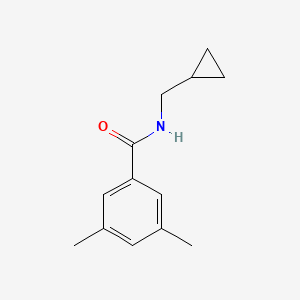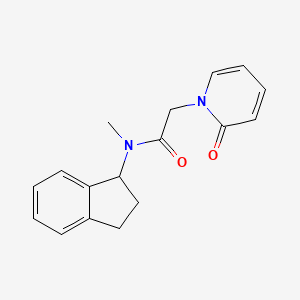![molecular formula C14H20N2OS B7510149 [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7510149.png)
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone, also known as DMAPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMAPT is a member of the thiazepine family and is structurally similar to the natural compound juglone. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone exerts its effects by inhibiting the activity of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in cell survival, proliferation, and inflammation. In cancer cells, NF-κB is often overactivated, leading to increased cell survival and proliferation. [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which leads to the inhibition of NF-κB nuclear translocation and transcriptional activity.
Biochemical and Physiological Effects:
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is an important mechanism for the elimination of cancer cells. [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
In addition to its anti-cancer effects, [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the formation of new blood vessels, which are both important processes in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone is its ability to inhibit the NF-κB pathway, which is a key regulator of cell survival, proliferation, and inflammation. This makes it a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one limitation of [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone. One area of research is the development of new formulations of [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone that can improve its solubility and bioavailability. Another area of research is the identification of new targets for [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone, which can expand its potential therapeutic applications. Additionally, the combination of [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone with other drugs or therapeutic agents is an area of research that holds promise for improving its efficacy and reducing its toxicity.
Synthesemethoden
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone can be synthesized through a multistep process starting with the reaction of 4-bromo-N,N-dimethylaniline with thioacetamide in the presence of a base to form 4-(dimethylamino)phenylthiazol-2-amine. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone.
Wissenschaftliche Forschungsanwendungen
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit potent anti-cancer activity by inhibiting the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
In addition to its anti-cancer properties, [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the formation of new blood vessels, which are both important processes in the development of inflammatory diseases.
Eigenschaften
IUPAC Name |
[4-(dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-15(2)13-6-4-12(5-7-13)14(17)16-8-3-10-18-11-9-16/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNJASBJPQTPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)


![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)





![N-[2-(dimethylamino)ethyl]-5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide](/img/structure/B7510163.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B7510179.png)